molecular formula C10H11NO2 B040422 4-Methyl-2,6-diacetylpyridine CAS No. 114578-66-4

4-Methyl-2,6-diacetylpyridine

Cat. No. B040422
M. Wt: 177.2 g/mol
InChI Key: MILWOFXNHDEODM-UHFFFAOYSA-N
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Description

4-Methyl-2,6-diacetylpyridine is a derivative of 2,6-diacetylpyridine . It’s a disubstituted pyridine and is a precursor to ligands in coordination chemistry .


Synthesis Analysis

The synthesis of 2,6-diacetylpyridine, which is closely related to 4-Methyl-2,6-diacetylpyridine, begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid . This process has been well established with potassium permanganate and selenium dioxide . The diketone can be formed from the diester of picolinic acid groups through a Claisen condensation .


Molecular Structure Analysis

The molecular structure of 2,6-diacetylpyridine, a close relative of 4-Methyl-2,6-diacetylpyridine, has been analyzed in several studies . The ability of the 2,6-diacetylpyridine bis (aroyl hydrazone) ligands to form double helical complexes is analyzed in terms of the conformational flexibility of the ligands .


Chemical Reactions Analysis

The ground and excited state proton transfer processes of 4-methyl-2,6-diacetylphenol, a compound similar to 4-Methyl-2,6-diacetylpyridine, have been studied by means of steady-state absorption, emission and time resolved spectroscopy in different protic and aprotic solvents .


Physical And Chemical Properties Analysis

2,6-Diacetylpyridine, a compound closely related to 4-Methyl-2,6-diacetylpyridine, is a white solid that is soluble in organic solvents . It has a melting point of 78 - 82 °C .

Safety And Hazards

The safety data sheet for 2,6-diacetylpyridine, a compound closely related to 4-Methyl-2,6-diacetylpyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research into 4-Methyl-2,6-diacetylpyridine and related compounds could involve further exploration of their potential applications in various fields. For example, Schiff bases, which can be formed from diacetylpyridine, have been identified as promising candidates for medicinal and pharmaceutical use . Additionally, the potential of these compounds in the field of nanotechnology has been highlighted .

properties

IUPAC Name

1-(6-acetyl-4-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-4-9(7(2)12)11-10(5-6)8(3)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILWOFXNHDEODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553071
Record name 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,6-diacetylpyridine

CAS RN

114578-66-4
Record name 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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